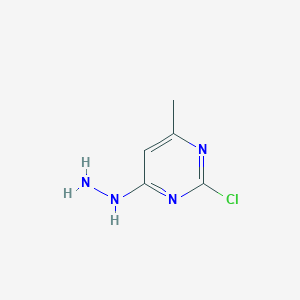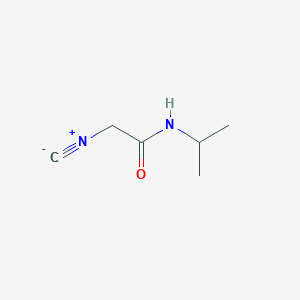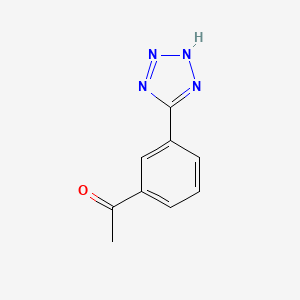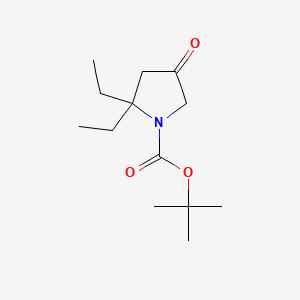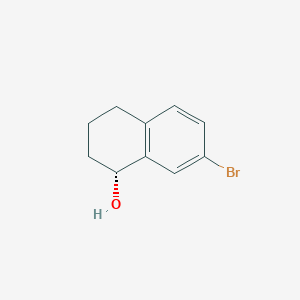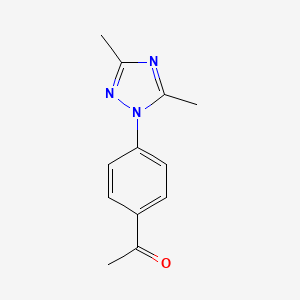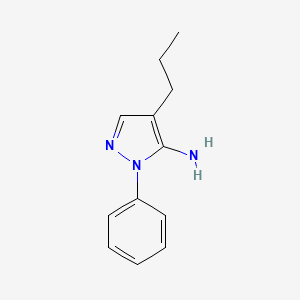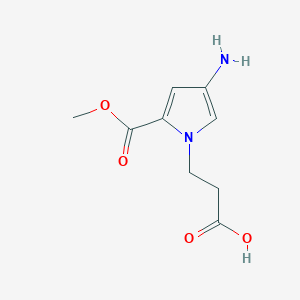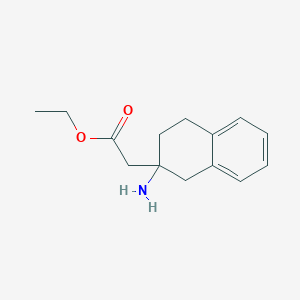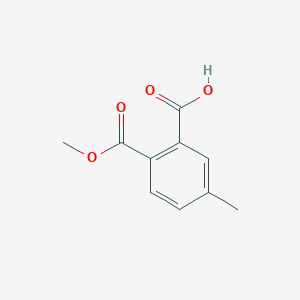
2-(Methoxycarbonyl)-5-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxycarbonyl)-5-methylbenzoic acid is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a methoxycarbonyl group at the second position and a methyl group at the fifth position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Methoxycarbonyl)-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the esterification of 5-methylsalicylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.
Another method involves the Friedel-Crafts acylation of toluene with methyl chloroformate in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction yields 2-(methoxycarbonyl)-5-methyltoluene, which is then oxidized to the corresponding benzoic acid derivative using an oxidizing agent like potassium permanganate.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(Methoxycarbonyl)-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: 2-(Methoxycarbonyl)-5-carboxybenzoic acid.
Reduction: 2-(Hydroxymethyl)-5-methylbenzoic acid.
Substitution: 2-(Methoxycarbonyl)-5-methyl-3-nitrobenzoic acid, 2-(Methoxycarbonyl)-5-methylbenzenesulfonic acid, and 2-(Methoxycarbonyl)-5-methylhalobenzene.
Aplicaciones Científicas De Investigación
2-(Methoxycarbonyl)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Methoxycarbonyl)-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The methoxycarbonyl group can undergo hydrolysis to release methanol and the corresponding carboxylic acid, which may further participate in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methoxycarbonyl)benzoic acid: Lacks the methyl group at the fifth position.
5-Methylbenzoic acid: Lacks the methoxycarbonyl group at the second position.
2-Methylbenzoic acid: Lacks the methoxycarbonyl group and has the methyl group at the second position.
Uniqueness
2-(Methoxycarbonyl)-5-methylbenzoic acid is unique due to the presence of both the methoxycarbonyl and methyl groups, which confer distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H10O4 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
2-methoxycarbonyl-5-methylbenzoic acid |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-7(10(13)14-2)8(5-6)9(11)12/h3-5H,1-2H3,(H,11,12) |
Clave InChI |
ACCAZUAGWNCBSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.2.1]octan-6-amine](/img/structure/B13624604.png)
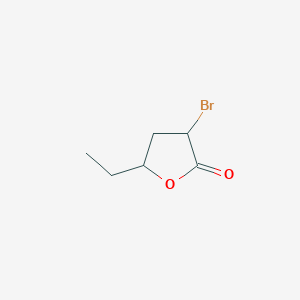
![ethyl4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-7-carboxylate](/img/structure/B13624612.png)
